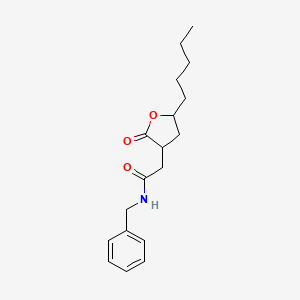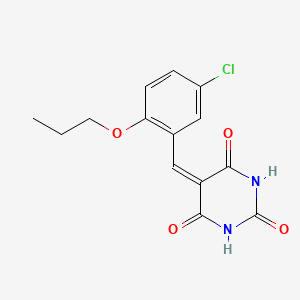![molecular formula C18H21NO6 B5168886 1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene](/img/structure/B5168886.png)
1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene, also known as DNOP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the family of phenethylamines, which are known to have a wide range of biological and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of 1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2A receptor and as an antagonist at the dopamine D2 receptor. The compound has also been shown to modulate the activity of the sigma-1 receptor, which is involved in several cellular processes, including calcium signaling and cellular stress response. This compound may also affect the activity of other receptors and signaling pathways, which may contribute to its biological and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including alterations in neurotransmitter release, changes in cellular signaling pathways, and modulation of gene expression. The compound has been shown to induce changes in behavior and cognition in animal models, and may have potential applications in the treatment of psychiatric and neurological disorders. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene has several advantages for use in lab experiments, including its high purity and stability, its well-characterized pharmacology, and its potential applications in a wide range of research areas. However, the compound also has several limitations, including its relatively high cost, its limited solubility in aqueous solutions, and its potential toxicity at high doses. Researchers must carefully consider these factors when designing experiments using this compound.
Direcciones Futuras
There are several future directions for research on 1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene and other phenethylamines. These include further studies on the structure-activity relationships of these compounds, investigations into their potential therapeutic applications, and the development of new synthetic methods for these compounds. Other areas of research could include the use of this compound as a tool for studying the cellular and molecular mechanisms underlying psychiatric and neurological disorders, and the development of new imaging techniques using fluorescent probes such as this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound has several advantages for use in lab experiments, including its well-characterized pharmacology and potential applications in a wide range of research areas. However, researchers must carefully consider the limitations of the compound when designing experiments. Future research on this compound and other phenethylamines could have important implications for our understanding of the cellular and molecular mechanisms underlying psychiatric and neurological disorders, and for the development of new therapies for these conditions.
Métodos De Síntesis
The synthesis of 1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene involves several steps, including the preparation of the intermediate 4-methyl-2-nitrophenol, followed by the reaction with 3-bromopropyl-1,2-dimethoxybenzene. The final product is obtained by reducing the nitro group to an amine using a reducing agent such as sodium borohydride. The synthesis of this compound has been extensively studied, and several modifications have been proposed to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene has been used in a variety of scientific research applications, including as a tool for studying the structure-activity relationships of phenethylamines, as a ligand for receptor binding studies, and as a fluorescent probe for imaging studies. This compound has been shown to bind to several receptors, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the sigma-1 receptor. The compound has also been used to study the effects of phenethylamines on cellular signaling pathways and to investigate the potential therapeutic applications of these compounds.
Propiedades
IUPAC Name |
1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-13-8-9-15(14(12-13)19(20)21)24-10-5-11-25-18-16(22-2)6-4-7-17(18)23-3/h4,6-9,12H,5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZLQGAOTLEZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=CC=C2OC)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}tetrahydro-2-furancarboxamide](/img/structure/B5168812.png)

![isopropyl 7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5168830.png)
![1-(5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)azepane](/img/structure/B5168831.png)
![1,5-dimethyl-2-phenyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5168835.png)
![butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5168838.png)

![1-[3-(4-fluorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5168845.png)

![(2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5168860.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-2,5-dimethyl-3-furamide](/img/structure/B5168864.png)
![1-(2-fluorophenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5168870.png)

